

Comparative analysis of the crystal structures of Turanose and its isomers

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Compound of Interest

Compound Name: Turanose

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A Comparative Analysis of the Crystal Structures of **Turanose** and Its Isomers

This guide provides a detailed comparison of the crystal structures of **Turanose** and its common isomers: sucrose, maltose, and lactose. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by crystallographic data and experimental protocols.

Introduction to Turanose and Its Isomers

Disaccharides are carbohydrates composed of two monosaccharide units linked by a glycosidic bond. **Turanose**, a sucrose isomer naturally found in honey, consists of a glucose and a fructose unit linked by an α -1,3 glycosidic bond. Its isomers, including the common table sugar sucrose, malt sugar maltose, and milk sugar lactose, share the same chemical formula ($C_{12}H_{22}O_{11}$) but differ in their monosaccharide composition and the nature of their glycosidic linkages. These structural differences significantly influence their physical, chemical, and biological properties, making a comparative analysis of their crystal structures crucial for various applications in food science and drug development.

Comparative Crystallographic Data

The crystal structures of **Turanose** and its isomers have been extensively studied using X-ray crystallography. The following table summarizes their key crystallographic parameters.

Disaccharide	Monosaccharide Units	Glycosidic Linkage	Crystal System	Space Group	Unit Cell Parameters (Å, °)
Turanose	α -D-Glucose + β -D-Fructose	α -1,3	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	a = 8.153, b = 9.205, c = 19.251[1]
Sucrose	α -D-Glucose + β -D-Fructose	α -1, β -2	Monoclinic	P2 ₁	a = 10.863, b = 8.704, c = 7.762, β = 102.94[2]
α -Maltose	α -D-Glucose + α -D-Glucose	α -1,4	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	a = 12.667, b = 13.830, c = 8.400[3]
β -Maltose (monohydrate)	α -D-Glucose + β -D-Glucose	α -1,4	Monoclinic	P2 ₁	a = 4.92, b = 15.23, c = 10.68, β = 97.53[4]
α -Lactose (monohydrate)	β -D-Galactose + α -D-Glucose	β -1,4	Monoclinic	P2 ₁	a = 7.815, b = 21.567, c = 4.844, β = 106.2[5]
β -Lactose	β -D-Galactose + β -D-Glucose	β -1,4	Monoclinic	P2 ₁	a = 10.839, b = 13.349, c = 4.954, β = 91.31[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures of disaccharides is primarily achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this technique.

Crystallization

The initial and often most challenging step is to grow a high-quality single crystal of the disaccharide.[1] The crystal should ideally be 0.1-0.3 mm in each dimension, free of cracks and other defects.[1] A common method for small molecules like sugars is slow evaporation from a saturated aqueous solution, sometimes with the addition of a miscible solvent like ethanol to reduce solubility.

Data Collection

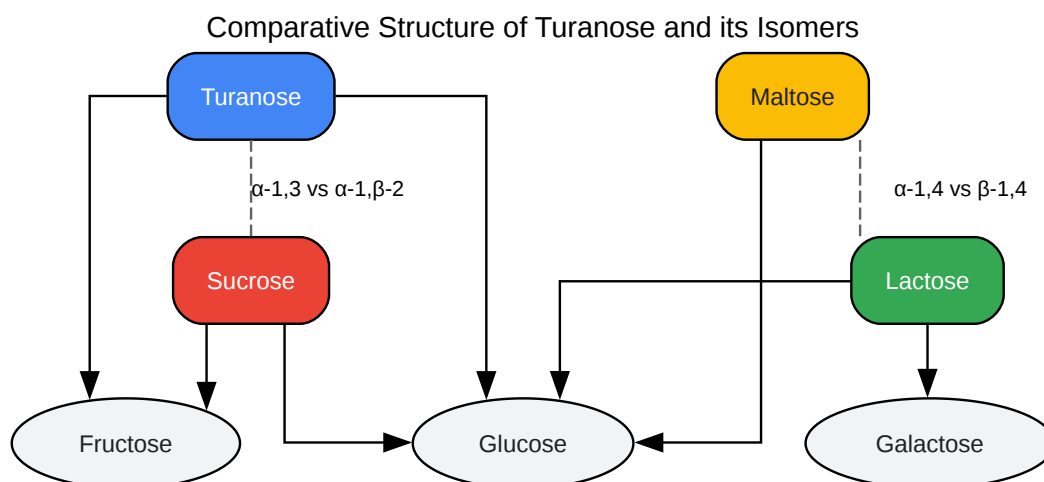
- **Crystal Mounting:** The selected crystal is mounted on a goniometer head, often using a cryo-loop and flash-cooled with liquid nitrogen to minimize radiation damage during data collection.
- **X-ray Diffraction:** The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3] Each diffraction spot's intensity and position are recorded.

Structure Solution and Refinement

- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.
- **Phase Determination:** The "phase problem" is solved to determine the phases of the diffracted X-rays. For small molecules like disaccharides, direct methods are typically employed to generate an initial electron density map.
- **Model Building:** An initial atomic model of the disaccharide is built into the electron density map.
- **Refinement:** The atomic coordinates and other parameters are refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This process is repeated until the model converges to a final, accurate structure.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationships between **Turanose** and its isomers based on their constituent monosaccharides and glycosidic linkages.



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Caption: Isomeric relationships of **Turanose**.

Conclusion

The crystal structures of **Turanose** and its isomers reveal significant differences in their three-dimensional conformations, hydrogen bonding networks, and molecular packing, all stemming from variations in their monosaccharide components and glycosidic linkages. While **Turanose** and sucrose are both composed of glucose and fructose, the different linkage (α -1,3 in **Turanose** vs. α -1,2 in sucrose) results in distinct crystal symmetries.[1][2] Similarly, maltose and lactose, which both have a 1,4-linkage, differ in the constituent monosaccharide (glucose-glucose in maltose, galactose-glucose in lactose) and the anomeric configuration of the bond, leading to different crystal structures.[3][6] This detailed structural understanding is fundamental for elucidating their structure-function relationships and for their application in various fields.

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